2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride
Description
2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 4, a methyl group at position 2, and a piperidin-4-yl moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.
Properties
IUPAC Name |
2-methyl-6-piperidin-4-yl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9;/h6-7,9,12H,2-5H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBZYCHDUXOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyridine Intermediate
- Starting from 2-methyl-6-hydroxypyridine , nucleophilic substitution with 4-piperidinol under basic conditions (e.g., potassium carbonate or sodium hydride) yields 2-methyl-6-(piperidin-4-yloxy)pyridine.
- This reaction proceeds via displacement of the hydroxyl group by the piperidin-4-yloxy nucleophile.
- Typical solvents: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperature: ambient to moderate heating (40–80 °C).
- Purification: extraction followed by silica gel chromatography.
Conversion to 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol
- The ether linkage (piperidin-4-yloxy) is converted to the piperidin-4-yl substituent by selective reduction or substitution reactions.
- Hydrogenation using palladium on carbon (Pd/C) catalyst under mild conditions (room temperature, atmospheric pressure) in methanol can reduce the ether to the corresponding amine.
- Sodium borohydride (NaBH4) can be used in some cases to reduce intermediates selectively.
- The reaction is monitored by LC-MS or NMR to confirm conversion.
Formation of Hydrochloride Salt
- The free base is dissolved in a suitable solvent such as dichloromethane or ethanol.
- Hydrochloric acid (HCl) gas or aqueous HCl (typically 4 M) is added dropwise at low temperature (0–5 °C) to precipitate the hydrochloride salt.
- The mixture is stirred at room temperature for 0.5–1 hour.
- The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-methyl-6-hydroxypyridine, 4-piperidinol, K2CO3, DMF, 60 °C, 12 h | 70–85 | Base-mediated substitution |
| Reduction of ether to amine | Pd/C (10%), H2, MeOH, rt, 3 h | 50–65 | Mild hydrogenation |
| Hydrochloride salt formation | HCl (4 M in dioxane), DCM, 0–5 °C, 0.5 h | 90–95 | Precipitation of hydrochloride salt |
Analytical and Purification Techniques
- NMR Spectroscopy (¹H and ¹³C) confirms substitution patterns and purity.
- LC-MS monitors reaction progress and molecular weight confirmation.
- Silica gel chromatography is used for purification of intermediates.
- Drying agents such as anhydrous sodium sulfate are used to remove moisture before concentration.
- The final hydrochloride salt is characterized by melting point, elemental analysis, and IR spectroscopy.
Research Findings and Optimization Notes
- Avoidance of harsh conditions such as high temperature, high pressure, or expensive catalysts (e.g., platinum dioxide) is feasible by using sodium borohydride and palladium on carbon under mild conditions, improving safety and cost-effectiveness.
- Continuous flow reactors and optimized solvent recycling can enhance scalability and sustainability.
- The hydrochloride salt form improves aqueous solubility and stability, which is critical for pharmaceutical development.
Comparative Table of Preparation Routes
| Method Aspect | Traditional Approaches | Optimized Modern Methods |
|---|---|---|
| Catalyst | PtO2, high pressure hydrogenation | Pd/C, atmospheric pressure hydrogenation |
| Base for substitution | Sodium hydride, potassium carbonate | Same, with better solvent control |
| Solvent | Acetic acid, high boiling solvents | Methanol, dichloromethane, DMF |
| Reaction Conditions | High temperature and pressure | Mild temperature, ambient pressure |
| Purification | Recrystallization, chromatography | Flash chromatography, solvent extraction |
| Yield | Moderate (40–60%) | Improved (up to 85% in substitution step) |
Chemical Reactions Analysis
Types of Reactions
The compound participates in reactions characteristic of pyridine and piperidine systems:
| Reaction Type | Description | Key Functional Groups Involved |
|---|---|---|
| Nucleophilic Substitution | Replacement of hydroxyl or hydrogen groups on the pyridine ring under basic conditions. | Pyridine C-H bonds, hydroxyl group |
| Electrophilic Aromatic Substitution | Limited due to electron-deficient pyridine ring; occurs at meta/para positions. | Pyridine ring π-system |
| Reductive Alkylation | Piperidine nitrogen undergoes alkylation with aldehydes/ketones under reducing conditions. | Piperidine amine group |
| Oxidation | Pyridine ring stability limits oxidation; side-chain hydroxyl groups may oxidize. | Hydroxyl group, piperidine C-H bonds |
Common Reagents and Conditions
Reactivity depends on the electronic environment of the pyridine ring and the basicity of the piperidine nitrogen:
Major Products Formed
Reaction pathways yield derivatives with modified pharmacological or physicochemical properties:
| Starting Material | Reaction | Product | Application |
|---|---|---|---|
| 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride | N-Alkylation | N-Ethyl-piperidine pyridin-4-ol derivative | Enhanced lipophilicity for CNS drugs |
| This compound | Minisci reaction | 3-Amino-pyridin-4-ol analog | Building block for kinase inhibitors |
Mechanistic Insights
-
Nucleophilic Substitution : The hydroxyl group at C4 participates in SNAr reactions under strongly basic conditions, forming ethers or sulfonamides .
-
Piperidine Functionalization : The secondary amine in piperidine reacts with electrophiles (e.g., acyl chlorides) via a two-step deprotonation-addition mechanism.
-
Electrocyclization : Visible-light-driven processes enable regioselective C–H functionalization, bypassing traditional directing groups .
Stability and Side Reactions
-
pH Sensitivity : Protonation of the piperidine nitrogen (pKa ~10.5) affects solubility and reactivity in aqueous media.
-
Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polymeric byproducts.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation as a potential drug candidate for various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 15 | |
| CaCo-2 (Colon) | 12 | |
| H9c2 (Heart) | 20 |
Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
The compound exhibits promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. Its broad-spectrum activity is particularly relevant given the rise of antibiotic-resistant strains .
Cancer Therapy
A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through caspase pathway activation, supporting its potential as an anticancer agent.
Neuroprotection
Research indicated that the compound could protect neuronal cells from oxidative damage. This suggests applications in neurodegenerative diseases where oxidative stress plays a critical role .
Antimicrobial Applications
A comprehensive evaluation showed that this compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Methyl and ethyl groups modulate lipophilicity .
- Salt Forms: Dihydrochloride salts (e.g., in pyrimidine analogs) improve aqueous solubility compared to mono-hydrochloride forms, critical for bioavailability .
- Piperidine Positioning : The piperidin-4-yl group is a common pharmacophore in CNS-targeting compounds, such as risperidone intermediates (e.g., 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl, CAS 84163-13-3) .
Pharmacological and Regulatory Insights
Table 2: Functional and Regulatory Comparison
Key Observations :
- Structural Mimicry : Piperidine derivatives like fentanyl and risperidone intermediates highlight the importance of substituent design in avoiding regulatory scrutiny. Sellers may use systematic IUPAC names (e.g., "N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide HCl") to evade detection .
- Safety Profiles : Compounds like 4-(Diphenylmethoxy)piperidine HCl emphasize the need for stringent handling protocols (e.g., ventilation, protective equipment) due to undefined toxicity data .
Biological Activity
2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and central nervous system effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable efficacy.
Case Study: Antibacterial Activity
A study conducted on a series of piperidine derivatives, including this compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound possesses strong antibacterial properties, particularly against S. aureus and E. coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.
Case Study: Cytotoxicity
In a cytotoxicity assay against breast cancer cell lines (4T1), this compound exhibited an IC50 value of approximately 15 µM. This suggests that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Central Nervous System Activity
Research indicates that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
The compound is believed to interact with acetylcholine receptors and other neurotransmitter systems, which could explain its neuroactive properties. Early studies suggest that it may enhance cognitive function and exhibit anxiolytic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and pyridine core have been explored to enhance potency and selectivity against target receptors.
Key Findings
Q & A
Basic: What are the recommended synthesis methods for 2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A typical approach involves coupling a piperidine derivative with a substituted pyridine precursor under alkaline conditions (e.g., using sodium hydroxide in dichloromethane). Post-reaction purification often employs column chromatography (silica gel, chloroform:methanol:ammonia mixtures) or recrystallization . Optimization may include:
- Temperature control : Reflux conditions (e.g., 40–60°C) to enhance reaction kinetics while avoiding decomposition.
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for cross-coupling steps.
- pH adjustment : Maintaining alkaline conditions to prevent protonation of amine intermediates .
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Handling : Use dry, solvent-free glassware to avoid unintended solvolysis. Conduct reactions in fume hoods with HEPA filters to minimize inhalation risks .
- Stability monitoring : Perform periodic FT-IR or NMR analyses to detect hydrolytic byproducts (e.g., free piperidine or pyridine derivatives) .
Advanced: What advanced spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ = 241.12) .
- Multinuclear NMR :
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) .
Advanced: How can researchers resolve contradictions in solubility data across literature sources?
Methodological Answer:
- Controlled solubility assays : Test the compound in buffered solutions (pH 2–12) at 25°C using UV-Vis spectroscopy (λ_max ~270 nm) to quantify solubility.
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., water:ethanol:DMSO) to identify optimal solvents for biological assays .
- DSC/TGA analysis : Correlate thermal stability (decomposition >200°C) with solubility trends .
Basic: What analytical methods ensure purity >95% for this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA in water, 70:30). Monitor at 254 nm; retention time ~8.2 min .
- TLC : Silica gel 60 F₂₅₄ plates, mobile phase chloroform:methanol:NH₃ (90:9:1). R_f ≈ 0.45 under UV 254 nm .
- Karl Fischer titration : Confirm water content <0.5% to prevent hydrolysis during storage .
Advanced: What strategies mitigate toxicity risks during in vitro assays?
Methodological Answer:
- IC₅₀ determination : Use MTT assays (HEK293 or HepG2 cells) with EC₅₀ values compared to LD₅₀ data from SDS (e.g., acute oral toxicity >300 mg/kg in rats) .
- PPE protocols : Wear nitrile gloves (0.11 mm thickness), FFP3 masks, and safety goggles to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic hydrochloride residues with 10% NaHCO₃ before incineration .
Advanced: How can researchers validate its role as a kinase inhibitor in mechanistic studies?
Methodological Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, PI3Kγ) using ATP-Glo assays. Normalize inhibition to staurosporine controls .
- Molecular docking : Simulate binding to kinase ATP pockets (AutoDock Vina, PDB ID: 1ATP). Prioritize residues with hydrogen bonds (e.g., piperidine NH to Glu903) .
- Western blotting : Measure downstream phosphorylation (e.g., p-AKT, p-STAT3) in treated vs. untreated cell lysates .
Basic: What are the key stability challenges under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Hydrochloride salts may dissociate in PBS (pH 7.4), releasing free base. Monitor via HPLC over 24-hour incubation .
- Oxidative stability : Add antioxidants (0.1% BHT) to stock solutions stored at –20°C .
- Photostability : Conduct ICH Q1B testing (1.2 million lux hours) to identify UV-sensitive functional groups (e.g., pyridine ring) .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify dimers or oxidized derivatives (e.g., m/z 482.3 for dimeric adducts) .
- Catalyst poisoning : Test Pd/C activity via Heck coupling controls. Regenerate catalysts with H₂ (50 psi, 60°C) .
- Solvent optimization : Switch from DCM to THF for better solubility of intermediates, reducing side reactions .
Advanced: What computational methods predict its metabolic pathways?
Methodological Answer:
- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify Phase I (CYP3A4 oxidation) and Phase II (glucuronidation) metabolites .
- MD simulations : Model hepatic microsomal stability (30 ns trajectories) to assess half-life (>2 hrs preferred) .
- Metabolite synthesis : Prepare N-oxide derivatives (via H₂O₂ oxidation) for comparative bioactivity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
